Cas no 199447-10-4 (3-(Hydroxyamino)iminomethyl-benzoic acid)

3-(Hydroxyamino)iminomethyl-benzoic acid is a benzoic acid derivative featuring a hydroxyaminoiminomethyl functional group, which imparts unique reactivity and coordination properties. This compound is of interest in synthetic organic chemistry and medicinal research due to its potential as a versatile intermediate for the preparation of heterocycles, chelating agents, or pharmacologically active molecules. The presence of both hydroxyamino and iminomethyl groups enables selective modifications, making it valuable for constructing complex molecular architectures. Its benzoic acid moiety further enhances solubility in polar solvents, facilitating downstream applications. The compound's structural features suggest utility in metal coordination studies, enzyme inhibition, or as a precursor for bioactive derivatives. Proper handling is advised due to potential reactivity of the functional groups.
3-(Hydroxyamino)iminomethyl-benzoic acid structure
199447-10-4 structure
Product Name:3-(Hydroxyamino)iminomethyl-benzoic acid
CAS No:199447-10-4
MF:C8H8N2O3
MW:180.16072177887
MDL:MFCD03426260
CID:179517
PubChem ID:9603503
Update Time:2025-06-11

3-(Hydroxyamino)iminomethyl-benzoic acid Chemical and Physical Properties

Names and Identifiers

    • Benzoic acid,3-[(hydroxyamino)iminomethyl]-
    • 3-[(HYDROXYAMINO)IMINOMETHYL]-BENZOIC ACID
    • 3-[(Z)-amino(hydroxyimino)methyl]benzoic acid
    • 3-[(Z)-N'-hydroxycarbamimidoyl]benzoic acid
    • 3-hydroxyamidinobenzoic acid
    • 3-Hydroxycarbamimidoyl-benzoesaeure
    • 3-hydroxycarbamimidoyl-benzoic acid
    • Benzenylamidoxim-m-carbonsaeure
    • Isophthalsaeure-mono-amidoxim
    • MO 07614
    • ChemDiv2_003362
    • Ataluren impurity E
    • 3-(aminocarbohydroximoyl)benzoic acid
    • 3-(N'-HydroxycarbaMiMidoyl)benzoic acid
    • 3-(amino-hydroxyiminomethyl)benzoic acid
    • Benzoic acid, 3-(N-hydroxycarbamimidoyl)-
    • (E)-3-(N'-hydroxycarbaMiMidoyl)benzoic acid
    • LJCLPFBIVUPTAR-UHFFFAOYSA-N
    • 3-((Z)-amino(hydroxyimino)methyl)benzoic acid
    • HMS1378I18
    • SBB089642
    • 3-(amino(hydroxyimino)methyl)benzoic acid
    • H15984
    • benzoic acid, 3-[(Z)-
    • J-511439
    • AKOS002137137
    • 3-(N-hydroxycarbamimidoyl)benzoic acid
    • CS-M2694
    • EN300-53781
    • Benzoic acid, 3-[(hydroxyamino)iminomethyl]-
    • 199447-10-4
    • CS-13434
    • SCHEMBL1300280
    • DTXSID30430619
    • AMY4744
    • A910274
    • benzoic acid, 3-[(Z)-amino(hydroxyimino)methyl]-
    • ALBB-020745
    • 3-(Hydroxyamino)iminomethyl-benzoic acid
    • MDL: MFCD03426260
    • Inchi: 1S/C8H8N2O3/c9-7(10-13)5-2-1-3-6(4-5)8(11)12/h1-4,13H,(H2,9,10)(H,11,12)
    • InChI Key: LJCLPFBIVUPTAR-UHFFFAOYSA-N
    • SMILES: OC(C1=CC=CC(/C(=N/O)/N)=C1)=O

Computed Properties

  • Exact Mass: 180.05300
  • Monoisotopic Mass: 180.053
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 3
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 13
  • Rotatable Bond Count: 2
  • Complexity: 227
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 1
  • Topological Polar Surface Area: 95.9
  • XLogP3: 0.6

Experimental Properties

  • Color/Form: Gray white solid
  • Density: 1.42
  • Melting Point: 196 °C
  • Boiling Point: 469.7 °C at 760 mmHg
  • Flash Point: 237.9 °C
  • PSA: 95.91000
  • LogP: 1.17960

3-(Hydroxyamino)iminomethyl-benzoic acid Security Information

  • Hazardous Material transportation number:UN2811
  • Safety Instruction: S22; S26; S36/37/39
  • Hazardous Material Identification: Xn
  • Risk Phrases:R20/21/22

3-(Hydroxyamino)iminomethyl-benzoic acid Customs Data

  • HS CODE:2925290090
  • Customs Data:

    China Customs Code:

    2925290090

    Overview:

    2925290090 Other imines and their derivatives,And their salt.Regulatory conditions:nothing.VAT:17.0%.Tax refund rate:9.0%.MFN tariff:6.5%.general tariff:30.0%

    Declaration elements:

    Product Name, component content, use to

    Summary:

    2925290090 other imines and their derivatives; salts thereof.Supervision conditions:None.VAT:17.0%.Tax rebate rate:9.0%.MFN tariff:6.5%.General tariff:30.0%

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Additional information on 3-(Hydroxyamino)iminomethyl-benzoic acid

Introduction to 3-(Hydroxyamino)iminomethyl-benzoic acid (CAS No. 199447-10-4)

3-(Hydroxyamino)iminomethyl-benzoic acid, identified by the Chemical Abstracts Service Number (CAS No.) 199447-10-4, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry and bioorganic research. This compound, characterized by its unique structural framework, consists of a benzoic acid core functionalized with both a hydroxyamino and an iminomethyl group. Such structural features make it a promising candidate for further exploration in drug discovery and molecular medicine.

The presence of both hydroxyl and amino functionalities in the molecule imparts distinct chemical reactivity, enabling diverse synthetic pathways and biological interactions. The benzoic acid moiety, a well-known pharmacophore, contributes to the compound's solubility and stability, while the hydroxyamino group enhances its potential as a chelating agent or a substrate for enzymatic modifications. The iminomethyl group introduces a nitrogen-rich environment, which is often exploited in medicinal chemistry for the development of metal-binding agents or kinase inhibitors.

In recent years, the pharmaceutical industry has witnessed an increasing interest in heterocyclic compounds due to their broad spectrum of biological activities. 3-(Hydroxyamino)iminomethyl-benzoic acid fits into this category, as its structure suggests potential applications in the treatment of various diseases. For instance, studies have indicated that derivatives of benzoic acid exhibit anti-inflammatory, antioxidant, and anticancer properties. The incorporation of the hydroxyamino and iminomethyl groups may further modulate these effects, making the compound a valuable scaffold for structure-activity relationship (SAR) studies.

The synthesis of 3-(Hydroxyamino)iminomethyl-benzoic acid involves multi-step organic transformations that require careful optimization to ensure high yield and purity. Common synthetic routes include condensation reactions between appropriate precursors followed by functional group interconversions. Advanced techniques such as palladium-catalyzed cross-coupling reactions have also been explored to introduce the desired substituents efficiently. The challenge lies in maintaining regioselectivity and minimizing side reactions, which are critical for achieving the target molecule with minimal impurities.

The biological evaluation of 3-(Hydroxyamino)iminomethyl-benzoic acid has been a focus of several research groups. Preliminary in vitro studies have demonstrated its potential as an inhibitor of certain enzymes implicated in metabolic disorders. Additionally, its ability to interact with metal ions has opened avenues for developing chelation therapy against heavy metal toxicity. The compound's interaction with biological targets such as kinases and transcription factors is being investigated to uncover novel therapeutic mechanisms.

The role of computational chemistry in understanding the properties of 3-(Hydroxyamino)iminomethyl-benzoic acid cannot be overstated. Molecular modeling techniques have been employed to predict binding affinities, optimize drug-like properties, and design analogs with enhanced efficacy. These computational approaches complement experimental efforts by providing insights into molecular interactions at an atomic level. Furthermore, virtual screening algorithms have been utilized to identify potential lead compounds derived from this scaffold, streamlining the drug discovery process.

In conclusion, 3-(Hydroxyamino)-1'-methyl-benzoic acid (CAS No. 199447-10-4), with its unique structural features and versatile reactivity, represents a significant advancement in pharmaceutical chemistry. Its potential applications in treating various diseases, coupled with ongoing research efforts aimed at optimizing its synthesis and biological activity, position it as a promising candidate for future medical interventions. As our understanding of molecular interactions continues to evolve, compounds like this are likely to play pivotal roles in shaping the next generation of therapeutics.

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